1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
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Overview
Description
1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide involves multiple steps, typically starting with the preparation of the tricyclic core. The synthetic route may include cyclization reactions, imine formation, and the introduction of the ethoxypropyl and methyl groups under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar tricyclic compounds, 1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is unique due to its specific functional groups and structural features. Similar compounds might include other triazatricyclo derivatives, but the presence of the ethoxypropyl and imino groups distinguishes it from others. This uniqueness could confer specific properties and applications not seen in related compounds.
Properties
CAS No. |
663219-04-3 |
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Molecular Formula |
C18H21N5O3 |
Molecular Weight |
355.4g/mol |
IUPAC Name |
7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-3-26-9-5-8-22-14(19)12(15(20)24)10-13-17(22)21-16-11(2)6-4-7-23(16)18(13)25/h4,6-7,10,19H,3,5,8-9H2,1-2H3,(H2,20,24) |
InChI Key |
LBRFVVULARKGGP-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=C(C3=N2)C |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=C(C3=N2)C |
Origin of Product |
United States |
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